N-(1-Carboxy-5-aminopentyl)glycylglycine
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Overview
Description
N-(1-Carboxy-5-aminopentyl)glycylglycine is a synthetic compound known for its potential as a competitive inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in blood pressure regulation by catalyzing the cleavage of dipeptide residues from the COOH terminus of peptide substrates
Preparation Methods
The synthesis of N-(1-Carboxy-5-aminopentyl)glycylglycine involves a multi-step process starting from glycine. The synthetic route includes the following steps :
Protection of Amino Groups: The amino groups are protected using benzyl and benzyloxycarbonyl groups.
Formation of Intermediate Compounds: The protected glycine undergoes a series of reactions to form intermediate compounds.
Hydrogenolysis: The protective groups are removed through hydrogenolysis, enhanced by the use of ultrasound.
Final Product Formation: The final product, this compound, is obtained with an overall yield of 72%.
Chemical Reactions Analysis
N-(1-Carboxy-5-aminopentyl)glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Hydrogenolysis: As mentioned earlier, hydrogenolysis is used to remove protective groups during synthesis.
Scientific Research Applications
N-(1-Carboxy-5-aminopentyl)glycylglycine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential as an inhibitor of ACE, which is involved in blood pressure regulation.
Medicine: Research focuses on its potential therapeutic applications in managing hypertension and other cardiovascular diseases.
Industry: It is used in the synthesis of more complex peptides and as a buffer in biological systems.
Mechanism of Action
The mechanism of action of N-(1-Carboxy-5-aminopentyl)glycylglycine involves its role as a competitive inhibitor of ACE . By binding to the active site of the enzyme, it prevents the cleavage of dipeptide residues from peptide substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.
Comparison with Similar Compounds
N-(1-Carboxy-5-aminopentyl)glycylglycine can be compared with other similar compounds, such as:
D-3-Mercapto-2-methylpropanoyl-L-proline (Captopril): Another ACE inhibitor used in the management of hypertension.
N-(1-Carboxy-5-aminopentyl)-L-phenylalanylglycine: A similar compound with high specificity and capacity for human ACE.
Properties
CAS No. |
105334-60-9 |
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Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
6-amino-2-[[2-(carboxymethylamino)-2-oxoethyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)12-5-8(14)13-6-9(15)16/h7,12H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
SNGNAQQWLNRXQD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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